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Compound of Interest

Compound Name: Codeinone

Cat. No.: B1234495 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated Ultra-High-Performance Liquid

Chromatography (UHPLC) method for the accurate quantification of codeinone. The method is

demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine

analysis in quality control and research settings. Detailed experimental protocols and

comprehensive validation data are provided to facilitate method implementation.

Introduction
Codeinone is a ketone derivative of codeine and a critical intermediate in the biosynthesis of

other opioids. It is also found as an impurity in codeine-containing pharmaceutical products.[1]

Accurate and reliable quantification of codeinone is essential for ensuring the quality, safety,

and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC)

is a widely used technique for the analysis of opioids due to its ability to separate structurally

similar compounds.[2][3] This document describes a validated reversed-phase UHPLC method

coupled with UV detection for the determination of codeinone, developed and validated in

accordance with International Council for Harmonisation (ICH) guidelines.[1][4]

Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a UHPLC system equipped with a photodiode array (PDA) or

tunable UV (TUV) detector.[1]
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Parameter Specification

System
UHPLC System with PDA/TUV Detector (e.g.,

Waters Acquity UHPLC®)

Column

Reversed-Phase C18 Column (e.g., Waters

Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle

size)[1]

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient Elution

A time-based gradient from 5% to 95% Mobile

Phase B (specific gradient to be optimized

based on system)

Flow Rate 0.3 mL/min[1]

Column Temperature 25°C[1]

Injection Volume 5 µL[1]

Detection Wavelength 245 nm[1]

Run Time Approximately 10 minutes

Protocols
Preparation of Standard Solutions

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of codeinone reference

standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of

Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes to ensure complete

dissolution.

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the

Primary Stock Solution with the diluent to achieve concentrations ranging from the Limit of

Quantification (LOQ) to approximately 20 µg/mL.

Sample Preparation (from a Tablet Formulation)
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Sample Collection: Accurately weigh and record the average weight of 20 tablets. Grind the

tablets into a fine, homogeneous powder.

Extraction: Accurately weigh a portion of the powder equivalent to one tablet dose and

transfer it to a 50 mL volumetric flask.

Dissolution: Add approximately 30 mL of diluent to the flask and sonicate for 15 minutes to

facilitate extraction of the analyte.

Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with

the diluent and mix thoroughly.

Filtration: Filter a portion of the solution through a 0.22 µm syringe filter to remove any

particulate matter before injection into the UHPLC system.[5]
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Experimental Workflow for Codeinone Quantification
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Caption: Workflow for sample preparation, UHPLC analysis, and data processing.

Method Validation
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The developed method was validated according to ICH Q2(R1) guidelines, assessing

parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[1][4]

Key Parameters of Analytical Method Validation

Validated Analytical Method

Specificity Linearity & Range Accuracy Precision Limit of Detection (LOD) Limit of Quantification (LOQ) Robustness

Click to download full resolution via product page

Caption: Logical relationship of core analytical method validation parameters.

Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (containing all

formulation excipients except codeinone). No interfering peaks were observed at the retention

time of codeinone, demonstrating the method's specificity.

Linearity and Range
The linearity was assessed by analyzing six concentrations of the standard solution. The

method demonstrated excellent linearity over the tested range.

Parameter Result

Range 0.5 - 20 µg/mL

Correlation Coeff. (r²) ≥ 0.999

Accuracy
Accuracy was determined by performing recovery studies. A known amount of codeinone was

spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of

the target concentration).
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Spike Level Mean Recovery (%) Acceptance Criteria (%)

80% 99.2% 98.0 - 102.0

100% 100.5% 98.0 - 102.0

120% 99.8% 98.0 - 102.0

Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision

(inter-day). Six replicate samples were analyzed. The low relative standard deviation (%RSD)

values indicate good precision.

Precision Type %RSD
Acceptance Criteria
(%RSD)

Repeatability < 1.0% ≤ 2.0%

Intermediate Precision < 1.5% ≤ 2.0%

Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the

chromatographic peak.

Parameter Result (µg/mL)
Basis (Signal-to-Noise
Ratio)

LOD ~0.15 S/N ≥ 3:1

LOQ ~0.50 S/N ≥ 10:1

Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to key

chromatographic parameters. The method proved to be robust as no significant changes in the

results were observed.
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Parameter Varied Variation Result

Flow Rate ± 0.02 mL/min
No significant impact on

resolution

Column Temperature ± 2°C
Minor shift in retention time,

within system suitability limits

Mobile Phase Composition

(Organic)
± 2%

Minor shift in retention time,

within system suitability limits

Conclusion
The described UHPLC method for the quantification of codeinone is specific, linear, accurate,

precise, and robust. It is suitable for its intended purpose of routine quality control analysis of

codeinone in pharmaceutical dosage forms. The detailed protocols and validation data serve

as a comprehensive guide for implementation in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1234495#validated-hplc-method-for-codeinone-
quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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